4-[(4-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a thienopyrimidine core structureThe presence of both sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with 2-aminothiophene-3-carboxylic acid under acidic conditions to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE
- 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine
Uniqueness
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is unique due to the specific positioning of the chlorine and phenyl groups, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs .
Properties
Molecular Formula |
C19H13ClN2S2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H13ClN2S2/c20-15-8-6-13(7-9-15)10-23-18-17-16(14-4-2-1-3-5-14)11-24-19(17)22-12-21-18/h1-9,11-12H,10H2 |
InChI Key |
SXHYMDLHFGKEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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